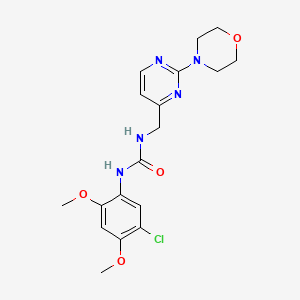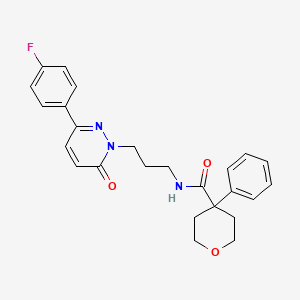![molecular formula C12H17ClN2O2 B2399011 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one CAS No. 2411217-28-0](/img/structure/B2399011.png)
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one, also known as CTK8E5227, is a chemical compound that has been synthesized for various scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including histone deacetylases (HDACs) and protein kinase CK2. HDACs are involved in the regulation of gene expression, and inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of cell death. Protein kinase CK2 is involved in the regulation of cell growth and survival, and inhibition of CK2 can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to induce cell death and inhibit cell growth. In neuronal cells, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to have neuroprotective effects and improve cognitive function. 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has also been shown to inhibit the activity of HDACs and CK2, leading to changes in gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in lab experiments is its specificity for HDACs and CK2, which allows for targeted inhibition of these enzymes. Another advantage is its ability to induce cell death in cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the use of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in scientific research. One direction is the development of new drugs based on the structure of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one for the treatment of cancer and neurological disorders. Another direction is the investigation of the mechanism of action of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one and its interactions with other proteins and enzymes in the body. Additionally, the use of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one in combination with other drugs or therapies may lead to improved outcomes in cancer treatment.
Synthesis Methods
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one can be synthesized using a multi-step process. The first step involves the reaction of 1-methylpyrrole-2-carboxaldehyde with morpholine to produce 3-(1-methylpyrrol-2-yl)morpholine. The second step involves the reaction of 3-(1-methylpyrrol-2-yl)morpholine with 2-chloro-1-propanone to produce 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one.
Scientific Research Applications
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been used in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to inhibit the growth of cancer cells and induce cell death. In neurological research, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
2-chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-9(13)12(16)15-6-7-17-8-11(15)10-4-3-5-14(10)2/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYINDEEOCOTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2=CC=CN2C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)


![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)
![(E)-4-(Dimethylamino)-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2398942.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)
![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)

![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)

![N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2398950.png)